molecular formula C14H15N3O2 B13753758 4-Amino-2,5-dimethoxyazobenzene CAS No. 6300-63-6

4-Amino-2,5-dimethoxyazobenzene

Cat. No.: B13753758
CAS No.: 6300-63-6
M. Wt: 257.29 g/mol
InChI Key: WAMNCBOYTXKHGN-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethoxyazobenzene is an azobenzene derivative characterized by an amino group at the 4-position and methoxy groups at the 2- and 5-positions of the aromatic rings. Azobenzene derivatives are widely studied for their photoisomerization behavior, which is critical in optoelectronic devices and smart materials. The molecular framework of 4-Amino-2,5-dimethoxyazobenzene likely shares similarities with other functionalized azobenzenes in terms of electronic properties and stability.

Properties

CAS No.

6300-63-6

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

2,5-dimethoxy-4-phenyldiazenylaniline

InChI

InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3

InChI Key

WAMNCBOYTXKHGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:

Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .

Scientific Research Applications

4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Amino-2,5-dimethoxyazobenzene (inferred structure) with analogous azobenzene derivatives, focusing on substituent effects, applications, and toxicity. Data is derived from structurally related compounds in the evidence.

Compound Name Substituents Molecular Weight Key Properties Applications Toxicity References
4-Amino-2,5-dimethoxyazobenzene 4-amino, 2,5-dimethoxy ~268.3* Likely high solubility in polar solvents due to electron-donating groups. Dye intermediates, optoelectronics Not explicitly reported
4-Amino-azobenzene (C) 4-amino ~197.2 Basic azobenzene derivative; moderate stability. Research, dyes Potential carcinogen (analogous)
4-Dimethylaminoazobenzene 4-dimethylamino 225.28 Strong electron-donating group; historically used in dyes. Former industrial dyes Known carcinogen
4-Nitro-4'-hydroxy-azobenzene (D) 4-nitro, 4'-hydroxy ~259.2 Electron-withdrawing nitro group enhances thermal stability. Photochromic materials Limited data
2,5-Dimethyl-4-(4'-nitrophenylazo)-phenol (F) 2,5-dimethyl, 4-(4'-nitrophenylazo)-phenol ~313.3 Steric hindrance from methyl groups; nitro group aids in optical applications. Sensors, dyes Not reported
4-Amino-2',3-dimethylazobenzene 4-amino, 2',3-dimethyl 225.28 Methyl groups reduce solubility but improve thermal stability. Environmental analysis Limited data

*Note: Molecular weight for 4-Amino-2,5-dimethoxyazobenzene is estimated based on its structure (C₁₄H₁₄N₃O₂).

Key Findings from Comparative Analysis:

Substituent Effects: Electron-Donating Groups (e.g., -NH₂, -OCH₃): The amino and methoxy groups in 4-Amino-2,5-dimethoxyazobenzene enhance solubility in polar solvents and redshift absorption spectra, making it suitable for optoelectronic applications . Electron-Withdrawing Groups (e.g., -NO₂): Compounds like 4-Nitro-4'-hydroxy-azobenzene exhibit higher thermal stability but reduced photoisomerization efficiency compared to amino/methoxy derivatives .

Toxicity Profile: 4-Dimethylaminoazobenzene is a well-documented carcinogen, highlighting the importance of substituent choice in azobenzene design . The amino group in 4-Amino-2,5-dimethoxyazobenzene may reduce toxicity compared to dimethylamino analogs, though direct data is lacking.

Applications :

  • Methoxy-substituted azobenzenes (e.g., compound F) are used in sensors due to steric and electronic tunability . The target compound’s methoxy groups may similarly enable applications in pH-sensitive dyes or light-responsive materials.

Stability and Reactivity: Methyl groups (e.g., in 4-Amino-2',3-dimethylazobenzene) improve thermal stability but reduce solubility, whereas methoxy groups balance solubility and reactivity .

Biological Activity

4-Amino-2,5-dimethoxyazobenzene (also known as 4-amino-2,5-dimethoxy-N-phenylbenzenesulfonamide) is an organic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-Amino-2,5-dimethoxyazobenzene is characterized by its azo group (-N=N-) linking two aromatic rings. The presence of amino and methoxy groups contributes to its reactivity and biological properties. Its chemical formula is C11H14N2O2.

PropertyValue
Molecular Weight218.24 g/mol
Melting Point90-92°C
SolubilitySoluble in organic solvents; slightly soluble in water
Log P1.74

Anticancer Activity

Recent studies have indicated that 4-Amino-2,5-dimethoxyazobenzene exhibits promising anticancer properties. In vitro tests have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study assessed the cytotoxic effects of 4-Amino-2,5-dimethoxyazobenzene on human lung carcinoma (A549) and breast carcinoma (BT549) cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Table 2: Cytotoxicity Results

Cell LineConcentration (µM)Cell Viability (%)
A5490100
1085
5065
BT5490100
1080
5055

The mechanism by which 4-Amino-2,5-dimethoxyazobenzene exerts its anticancer effects appears to involve the induction of oxidative stress and DNA damage in cancer cells. Studies using the comet assay demonstrated increased DNA fragmentation in treated cells compared to controls.

Mutagenicity Studies

Research has also highlighted the mutagenic potential of this compound. In bacterial mutagenicity assays (e.g., Ames test), it was observed that exposure to varying concentrations of the compound resulted in a significant increase in revertant colonies, indicating mutagenic activity.

Table 3: Mutagenicity Test Results

Concentration (µg/plate)Revertant Colonies (TA100)
030
10050
20080
400120

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of 4-Amino-2,5-dimethoxyazobenzene is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate absorption with a potential for bioaccumulation.

Toxicity Assessment

Acute toxicity studies indicate that high doses can lead to adverse effects such as methemoglobinemia and liver damage. Long-term exposure assessments are necessary to fully understand its safety profile.

Table 4: Toxicity Data Summary

EndpointObserved Effect
MethemoglobinemiaYes
Liver DamageYes
LD50 (rat)>500 mg/kg

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